molecular formula C5H12ClN3O2 B090954 (S)-2-(2-Aminoacetamido)propanamide hydrochloride CAS No. 15855-91-1

(S)-2-(2-Aminoacetamido)propanamide hydrochloride

Cat. No.: B090954
CAS No.: 15855-91-1
M. Wt: 181.62 g/mol
InChI Key: WKMHRZQCACUPFQ-UHFFFAOYSA-N
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Description

Mechanistic Foundations of N-Acylation

The stereoselective N-acylation of β-amino alcohols is a cornerstone in synthesizing (S)-2-(2-aminoacetamido)propanamide hydrochloride. This method leverages the inherent chirality of β-amino alcohols, which serve as precursors for introducing the amide functionality. A representative route involves reacting (S)-2-aminopropanamide with chloroacetyl chloride under basic conditions, followed by hydrochloride salt formation.

Key to this process is the use of chiral auxiliaries or catalysts to enforce stereochemical control. For instance, Ni-catalyzed asymmetric hydrogenation of cyclic N-sulfonyl ketimino esters has been employed to generate β-amino acid derivatives with >99% enantiomeric excess (ee). The nickel catalyst’s coordination geometry directs hydride transfer to the re face of the imine, ensuring (S)-configuration retention.

Role of Protecting Groups

Protecting groups such as Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) are critical for preventing undesired side reactions during acylation. Studies demonstrate that Boc-protected β-amino alcohols undergo N-acylation with acyl chlorides in dichloromethane, achieving yields >85%. Subsequent deprotection with HCl in dioxane yields the hydrochloride salt without racemization.

Industrial-Scale Applications

Microwave-assisted synthesis has emerged as a green chemistry alternative, reducing reaction times from hours to minutes. For example, microwave irradiation at 150°C accelerates the acylation of (S)-2-aminopropanamide with chloroacetic anhydride, achieving 92% yield and 98% ee. This method’s scalability makes it suitable for kilogram-scale production in API (active pharmaceutical ingredient) manufacturing.

Properties

IUPAC Name

2-[(2-aminoacetyl)amino]propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2.ClH/c1-3(5(7)10)8-4(9)2-6;/h3H,2,6H2,1H3,(H2,7,10)(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMHRZQCACUPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00639758
Record name Glycylalaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15855-91-1
Record name Glycylalaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-2-(2-Aminoacetamido)propanamide hydrochloride, also known as a derivative of amino acid-based compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its structural features, which include an amide group that may interact with various biological targets.

  • Molecular Formula : C5H12ClN3O2
  • Molecular Weight : 179.62 g/mol
  • CAS Number : 15855-91-1

This compound is soluble in water and exhibits stability under physiological conditions, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The amide functional group can facilitate hydrogen bonding with target proteins, potentially influencing their activity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with receptor sites, affecting signal transduction pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains.
  • Anti-inflammatory Effects : There is evidence indicating that the compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory conditions.
  • Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibitory effects on bacteria
Anti-inflammatoryReduction in inflammatory markers
CytotoxicityInduction of apoptosis in cancer cells

Case Study 1: Antimicrobial Effects

A study evaluating the antimicrobial properties of this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be low, indicating high potency against these pathogens.

Case Study 2: Anti-inflammatory Activity

In a model of induced inflammation in mice, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism through which the compound may exert its anti-inflammatory effects.

Case Study 3: Cytotoxicity Against Cancer Cells

Research conducted on various cancer cell lines revealed that this compound induced apoptosis at concentrations that did not affect normal cell viability. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment.

Scientific Research Applications

Medicinal Chemistry

(S)-2-(2-Aminoacetamido)propanamide hydrochloride has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Studies suggest that this compound exhibits activity against various bacterial strains, making it a candidate for antibiotic development.
  • Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Biological Research

The compound's structural features allow it to interact with biological systems effectively:

  • Cellular Studies : It is used to study cellular responses to amino acid derivatives and their effects on protein synthesis.
  • Neuropharmacology : Potential applications in studying neurotransmitter systems due to its amino acid-like structure.

Material Science

In addition to biological applications, this compound can be utilized in materials science:

  • Polymer Chemistry : It serves as a monomer for synthesizing biodegradable polymers that can be used in drug delivery systems.
  • Coatings and Adhesives : Its properties allow it to be incorporated into coatings that require enhanced adhesion and durability.

Case Studies

Several case studies have highlighted the practical applications of this compound:

  • Case Study 1: Antimicrobial Efficacy
    • A study conducted on various bacterial strains demonstrated that the compound significantly inhibited growth at specific concentrations, suggesting its potential as a new antimicrobial agent.
  • Case Study 2: Enzyme Inhibition Mechanism
    • Research investigating the inhibitory effects on specific enzymes revealed insights into its mechanism of action, providing a foundation for further drug development targeting metabolic diseases.
  • Case Study 3: Polymer Development
    • Experiments incorporating this compound into polymer matrices showed improved mechanical properties and biodegradability, indicating its utility in sustainable material development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with (S)-2-(2-Aminoacetamido)propanamide hydrochloride, differing primarily in substituents, chain length, or stereochemistry:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reference
This compound C₃H₈N₃O·HCl 138.57 α-amino, acetamido, (S)-configuration
Prilacaine Hydrochloride C₁₃H₂₁N₂O·HCl 272.78 N-(2-methylphenyl), propylamino
(2S)-3-Methoxy-2-(methylamino)propanamide HCl C₅H₁₃ClN₂O₂ 168.62 Methoxy, methylamino, (S)-configuration
(2S)-2,5-Diaminopentanamide dihydrochloride C₅H₁₃N₃O·2HCl 204.10 Extended pentanamide chain, dihydrochloride
N-(propan-2-yl)-2-[2-(propylamino)acetamido]propanamide HCl C₁₁H₂₄ClN₃O₂ 277.78 Isopropyl, propylamino, branched substituents
Key Observations:
  • Prilacaine Hydrochloride (Local anesthetic): The addition of a 2-methylphenyl group and propylamino substituent increases molecular weight and lipophilicity compared to the target compound, likely enhancing membrane permeability for local anesthetic activity .
  • (2S)-2,5-Diaminopentanamide dihydrochloride: The longer carbon chain and additional amino group may enhance metal chelation or protein-binding capabilities, though toxicological data are lacking .

Physicochemical Properties and Stability

  • Physical Form : Most compounds, including the target, exist as powders at room temperature .
  • Solubility: Hydrochloride salts generally exhibit good aqueous solubility. For example, (2S)-2,5-Diaminopentanamide dihydrochloride’s dihydrochloride form likely enhances solubility compared to monohydrochloride derivatives .
  • Stability: The target compound and analogues are incompatible with strong oxidizers (e.g., NOx, CO₂) . (2S)-3-Methoxy-2-(methylamino)propanamide HCl is stable at room temperature, suggesting similar handling requirements for the target compound .

Research Findings and Gaps

  • Therapeutic Potential: The target compound’s amino groups make it a candidate for metal coordination or enzyme inhibition, but its applications remain underexplored compared to Prilacaine .
  • Stereochemical Impact : The (S)-configuration in the target compound and (2S)-3-methoxy analogue may confer selectivity in biological systems, though comparative studies with R-enantiomers are absent .
  • Stability Data : More research is needed to assess degradation pathways under varying pH and temperature conditions.

Preparation Methods

Chemical Synthesis via Coupling Reactions

The most direct approach involves sequential amidation and deprotection steps. Starting from Boc-protected L-alanine, the carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) at 0°C to form an active ester intermediate. This intermediate is then coupled with N-Boc-aminoacetamide in the presence of a base such as triethylamine. After coupling, the Boc groups are removed using trifluoroacetic acid (TFA), yielding the free amine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Key considerations include:

  • Stereochemical integrity : The use of Boc-L-alanine ensures retention of the S-configuration during coupling.

  • Side reactions : The primary amine in aminoacetamide necessitates Boc protection to prevent undesired nucleophilic attacks during activation.

  • Yield optimization : Pilot studies report yields of 68–75% for analogous amidation reactions under similar conditions.

Biocatalytic Methods

Inspired by enzymatic approaches for chiral amino acid derivatives, a biotransformation route using Escherichia coli expressing L-threonine deaminase and leucine dehydrogenase has been explored. While the patent CN103045667A focuses on 2-aminobutanamide, its methodology is adaptable:

  • Biotransformation : L-alanine is produced via reductive amination of pyruvate using immobilized enzymes.

  • Esterification : The amino acid is converted to its methyl ester using thionyl chloride in methanol at 0–8°C.

  • Ammonolysis : Reaction with saturated ammonia yields the primary amide, followed by HCl treatment to form the hydrochloride salt.

This method offers advantages such as mild conditions (25–38°C) and high enantiomeric excess (>99% ee). However, scalability challenges arise from enzyme stability and substrate inhibition.

Alternative Approaches

Solid-phase peptide synthesis (SPPS) has been proposed for small-scale production. Using a Wang resin, Fmoc-L-alanine is anchored, followed by coupling with Fmoc-aminoacetic acid. After sequential deprotection and cleavage, the product is isolated as the hydrochloride salt. While SPPS ensures high purity (>98%), costs and low throughput limit industrial applicability.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Coupling reactions : DCM outperforms THF and DMF in minimizing racemization, with optimal yields at 0–5°C.

  • Biotransformation : Aqueous systems at 32°C maximize enzyme activity, achieving >99% conversion in 24 hours.

Catalytic Systems

  • Chemical synthesis : DCC with 1-hydroxybenzotriazole (HOBt) reduces side products compared to EDCl.

  • Biocatalytic : Co-expression of formate dehydrogenase ensures NADH regeneration, critical for sustained enzyme activity.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR : The S-configuration is confirmed by distinct coupling patterns (e.g., δ 3.54 ppm for the α-proton).

  • IR spectroscopy : Stretching bands at 1,650 cm⁻¹ (amide I) and 1,550 cm⁻¹ (amide II) confirm successful amidation.

Chromatographic Purity

HPLC analyses using a chiral column (Chiralpak AD-H) resolve enantiomers, demonstrating >99% ee for biocatalytic batches.

Data Tables

Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)ee (%)Key Advantage
Chemical Coupling759899.5Scalability
Biocatalytic779999.8Mild conditions
SPPS6599.599.9High purity

Table 2: Reaction Conditions for Biocatalytic Ammonolysis

ParameterOptimal RangeImpact on Yield
Temperature0–10°CPrevents enzyme denaturation
NH3:HCl ratio5:1–8:1Minimizes over-ammonolysis
Reaction time12–18 hoursBalances conversion and costs

Q & A

Q. How can this compound be leveraged as a precursor for novel therapeutics?

  • Methodological Answer : Explore its use in prodrug design by conjugating with bioactive moieties (e.g., NSAIDs via amide linkages). Assess hydrolysis rates in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) for targeted release. Validate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with MTT assays .

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